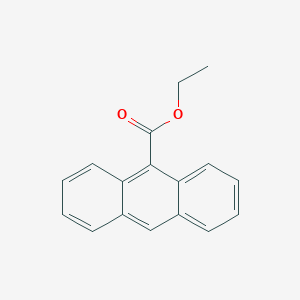

Ethyl anthracene-9-carboxylate

Descripción general

Descripción

Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .

Molecular Structure Analysis

In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .

Aplicaciones Científicas De Investigación

Designing New Photochromic Complexes

Ethyl anthracene-9-carboxylate, also known as 9-Anthracene carboxylic acid (9-AC), has been used in the construction of coordination complexes . It has been discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This makes it a valuable component in the creation of new photochromic materials, which have potential applications in photonic materials and optical memory devices .

Construction of Coordination Complexes

9-AC has been commonly utilized in the construction of coordination complexes . There exist more than 460 compounds containing 9-AC ligand and its derivatives in the Cambridge Crystallographic Data Centre database . These coordination complexes have a wide range of applications in various fields of science and technology.

Preparation of Organic Light-Emitting Diodes (OLEDs)

A new tin (IV) complex with anthracene-9-carboxylic acid has been synthesized and used as a precursor in the preparation of an organic light-emitting diode . The investigation of photoluminescence properties and thermal behavior of this complex showed that it has the necessary conditions for its use as a precursor in the manufacture of optical devices .

Safety and Hazards

While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Direcciones Futuras

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .

Mecanismo De Acción

Target of Action

Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid (9-AC), a rigid organic molecule commonly utilized in the construction of coordination complexes .

Mode of Action

The compound exhibits radical-induced photochromism and photomagnetism upon irradiation with Xe lamp light . This light-actuated behavior is crucial for the design of new photochromic complexes and optical switching devices . The compound’s interaction with light leads to the generation of stable radicals, which are important in the field of optical switching, displays, and other devices .

Biochemical Pathways

The biochemical pathways affected by ethyl anthracene-9-carboxylate are primarily related to the photogeneration of stable radicals . The compound is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations . The dimer analogue could also be reversibly returned to the monomer state via either a heat treatment or another light irradiation .

Pharmacokinetics

The compound’s large π-conjugated structure may influence its bioavailability and stability .

Result of Action

The molecular and cellular effects of ethyl anthracene-9-carboxylate’s action are largely dependent on its interaction with light. Upon light irradiation, the compound undergoes a color change, which has been naked-eye detected in some anthracene-based complexes . This color change is due to the generation of stable radicals, which can be used in the construction of photochromic materials .

Action Environment

Environmental factors, such as light and temperature, significantly influence the action, efficacy, and stability of ethyl anthracene-9-carboxylate. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Furthermore, the dimer analogue of the compound can be reversibly returned to the monomer state via either a heat treatment or another light irradiation .

Propiedades

IUPAC Name |

ethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGJDFIKOFIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505568 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1754-54-7 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

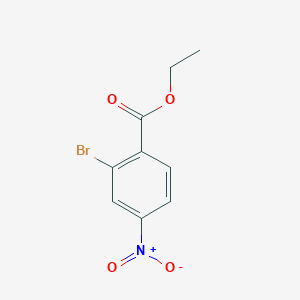

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?

A1: Ethyl anthracene-9-carboxylate has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []

Q2: How does ethyl anthracene-9-carboxylate pack in its crystal structure?

A2: The crystal structure of ethyl anthracene-9-carboxylate is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.

Q3: Has ethyl anthracene-9-carboxylate been used in the synthesis of other materials?

A3: Yes, ethyl anthracene-9-carboxylate has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)